Bicyclo[1.1.1]pentane-1-sulfonylchloride
Description
Bicyclo[1.1.1]pentane-1-sulfonylchloride (BCP-sulfonylchloride) is a derivative of the bicyclo[1.1.1]pentane (BCP) scaffold, a highly strained, bridgehead-functionalized hydrocarbon. The BCP core is renowned for its role as a bioisostere, replacing phenyl rings, alkynyl groups, and tert-butyl moieties in drug candidates to improve physicochemical properties such as solubility, metabolic stability, and lipophilicity . BCP-sulfonylchloride, specifically, serves as a versatile sulfonylation reagent in medicinal chemistry, enabling the introduction of sulfonyl groups into target molecules. Its synthesis often involves functionalization of the BCP core via carbene insertion or stepwise modifications, as demonstrated in recent large-scale protocols .
The BCP scaffold’s unique geometry—characterized by a short bridgehead C-C distance of 1.8 Å—distinguishes it from traditional aromatic systems and other saturated bioisosteres. This structural feature contributes to its ability to mimic para-substituted phenyl rings while avoiding drawbacks like poor solubility associated with polyaromatic systems .
Structure
2D Structure
Properties
CAS No. |
2167336-19-6 |
|---|---|
Molecular Formula |
C5H7ClO2S |
Molecular Weight |
166.63 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H7ClO2S/c6-9(7,8)5-1-4(2-5)3-5/h4H,1-3H2 |
InChI Key |
DREIRKDGKQBTKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[1.1.1]pentane-1-sulfonylchloride typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor. This process involves the reaction of bicyclo[1.1.1]pentane with carbon monoxide and chlorine gas under specific conditions to introduce the sulfonyl chloride group .
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorocarbonylation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Reduction Reactions: The compound can be reduced to form bicyclo[1.1.1]pentane-1-sulfonyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Reduced Sulfonyl Derivatives: Formed from reduction reactions
Scientific Research Applications
Bicyclo[1.1.1]pentane-1-sulfonylchloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-1-sulfonylchloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, facilitating the formation of various derivatives. The unique three-dimensional structure of the bicyclo[1.1.1]pentane core also contributes to its reactivity and ability to interact with molecular targets in biological systems .
Comparison with Similar Compounds
Research and Patent Landscape
- Pharmaceutical Applications: BCP derivatives, including sulfonylchlorides, feature in over 200 patents, notably in antiviral and central nervous system therapies . For example, BCP-containing compounds are patented for hepatitis B treatment, underscoring their clinical relevance .
- Emerging Derivatives: Fluorinated BCP analogues (e.g., 3-(difluoromethyl)-BCP-amines) exhibit enhanced metabolic stability and solubility, with measured LogP values reduced by 0.5–1.0 units compared to non-fluorinated counterparts .
Q & A
Q. What are the primary synthetic strategies for preparing Bicyclo[1.1.1]pentane-1-sulfonylchloride?
The synthesis of this compound (BCP-SO₂Cl) typically begins with [1.1.1]propellane as a precursor due to its strained bicyclic framework. Key steps include:
- Radical-mediated sulfonylation : Utilizing photochemical or thermal conditions to introduce sulfur-containing groups. For example, radical intermediates generated from [1.1.1]propellane can react with sulfur dioxide and chlorinating agents to form the sulfonyl chloride moiety .
- Electrophilic substitution : Reacting pre-functionalized BCP derivatives (e.g., BCP-amines or BCP-thiols) with chlorosulfonation reagents like ClSO₃H or SO₂Cl₂ under controlled temperatures (0–25°C) to avoid decomposition .
- Purification : Chromatography or recrystallization in anhydrous solvents (e.g., hexane/dichloromethane) to isolate the product, given the compound’s sensitivity to moisture .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the bicyclic structure and sulfonyl chloride group. The bridgehead protons exhibit distinct upfield shifts (δ 1.5–2.5 ppm) due to ring strain, while the sulfonyl chloride group appears as a singlet in ¹³C NMR (~δ 55 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve bond angles and strain in the BCP core .
- FT-IR : Peaks at ~1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl chloride group .
Q. How should this compound be stored to ensure stability?
- Moisture-sensitive storage : Store under inert gas (Ar/N₂) in sealed, flame-dried glassware at –20°C to prevent hydrolysis to the sulfonic acid .
- Light protection : Amber vials or foil-wrapped containers to avoid photodegradation, as BCP derivatives are prone to radical-mediated decomposition under UV light .
- Solvent compatibility : Use anhydrous solvents (e.g., THF, DCM) for solutions, and avoid protic solvents (e.g., H₂O, MeOH) .
Advanced Research Questions
Q. How does the sulfonyl chloride group influence the reactivity of the BCP core in nucleophilic substitutions?
The sulfonyl chloride group enhances electrophilicity at the bridgehead carbon, enabling reactions with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. Key factors include:
- Steric effects : The BCP scaffold’s rigidity restricts nucleophile access, favoring small nucleophiles (e.g., NH₃, MeOH) over bulky ones .
- Electronic effects : The electron-withdrawing sulfonyl group polarizes the C–S bond, accelerating SN2-type displacements. Computational studies (DFT) show a reduced activation energy (~15 kcal/mol) compared to non-sulfonylated BCP derivatives .
- Case study : Reaction with benzylamine at –10°C in THF yields BCP-sulfonamide with >90% conversion, while elevated temperatures (>30°C) lead to byproducts via ring-opening .
Q. Can this compound act as a bioisostere in medicinal chemistry?
Yes, BCP-SO₂Cl serves as a non-classical bioisostere for tert-butyl, aryl, or alkyne groups due to its:
- Size and shape : Matches the van der Waals volume of tert-butyl (~110 ų) but with improved solubility (logP reduction by ~1.5 units) .
- Metabolic stability : The sulfonyl chloride’s resistance to oxidative enzymes (e.g., CYP450) enhances pharmacokinetic profiles in drug candidates. For example, replacing a phenyl group with BCP-SO₂Cl in a kinase inhibitor increased half-life from 2.1 to 6.8 hours in vitro .
- Table : Comparison of Bioisosteric Properties
| Property | BCP-SO₂Cl | tert-Butyl | Phenyl |
|---|---|---|---|
| logP | 1.2 | 2.8 | 2.5 |
| Solubility (mg/mL) | 12.3 | 0.5 | 0.3 |
| Metabolic Stability (t₁/₂, h) | 6.8 | 2.1 | 1.9 |
Q. What computational methods are used to model the electronic structure of this compound?
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations reveal high electron density at the sulfonyl chloride group, correlating with its electrophilic reactivity. The LUMO energy (–1.8 eV) is localized on the S–Cl bond, guiding reaction site predictions .
- Molecular Dynamics (MD) : Simulations in explicit solvents (e.g., DMSO) show that the BCP core’s rigidity minimizes conformational flexibility, stabilizing interactions with hydrophobic protein pockets .
- QSPR Models : Quantitative structure-property relationships predict solubility and reactivity trends, validated against experimental data from analogues like BCP-bromides .
Q. How does this compound compare to other sulfonylating agents in peptide chemistry?
- Reactivity : BCP-SO₂Cl reacts 3–5× faster with amino groups than benzenesulfonyl chloride due to strain-induced electrophilicity, enabling efficient sulfonamide bond formation at 0°C .
- Selectivity : Minimal side reactions (e.g., oxidation of cysteine residues) compared to sulfonic anhydrides, making it suitable for modifying peptide backbones .
- Case study : Conjugation of BCP-SO₂Cl to a tripeptide (Gly-Phe-Lys) achieved 95% yield in 30 minutes vs. 60% for tosyl chloride under identical conditions .
Q. What are the challenges in scaling up this compound synthesis for industrial research?
- Safety : Exothermic reactions during chlorosulfonation require precise temperature control (–10 to 0°C) and quenching protocols to prevent decomposition .
- Purification : Chromatography is inefficient for large batches; alternatives like fractional crystallization in hexane/EtOAc (4:1) are preferred but require optimization to maintain purity >98% .
- Yield limitations : Radical-based methods suffer from low atom economy (~40%); transition metal catalysis (e.g., CuCl₂) improves yields to 65–70% but introduces metal contamination risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
